N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-13(20)17-10-9-15(23-17)11-12-19-24(21,22)18-8-4-6-14-5-2-3-7-16(14)18/h2-10,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAJFWSKVXEANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Thiophene
Thiophene undergoes electrophilic substitution at the α-positions (2- or 5-). Acetylation via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane yields 5-acetylthiophene-2-carboxylic acid (Scheme 1). However, direct acetylation of unsubstituted thiophene often requires harsh conditions due to its moderate reactivity.
Scheme 1 :
$$
\text{Thiophene} \xrightarrow[\text{AlCl}3]{\text{AcCl, CH}2\text{Cl}_2} 5\text{-Acetylthiophene-2-carboxylic acid} \quad (\text{Yield: 65–70\%})
$$
Functionalization to Ethylamine
The carboxylic acid is reduced to 2-(5-acetylthiophen-2-yl)ethanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Subsequent conversion to the bromide with PBr₃ facilitates nucleophilic substitution with sodium azide (NaN₃), followed by Staudinger reduction to yield the primary amine:
$$
2\text{-(5-Acetylthiophen-2-yl)ethanol} \xrightarrow{\text{PBr}3} 2\text{-(5-Acetylthiophen-2-yl)ethyl bromide} \xrightarrow[\text{NaN}3]{\text{DMF}} \text{Azide} \xrightarrow[\text{THF}]{\text{LiAlH}_4} 2\text{-(5-Acetylthiophen-2-yl)ethylamine} \quad (\text{Yield: 50–55\%})
$$
Synthesis of Naphthalene-1-sulfonyl Chloride
Naphthalene-1-sulfonyl chloride is prepared via chlorosulfonation of naphthalene. Reaction with chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group regioselectively at the 1-position:
$$
\text{Naphthalene} \xrightarrow[\text{0–5°C}]{\text{ClSO}_3\text{H}} \text{Naphthalene-1-sulfonyl chloride} \quad (\text{Yield: 80–85\%})
$$
Coupling of Sulfonyl Chloride and Amine
The final step involves nucleophilic attack of the amine on the sulfonyl chloride. Conducted in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base, this reaction proceeds at room temperature to afford the target compound:
$$
\text{Naphthalene-1-sulfonyl chloride} + 2\text{-(5-Acetylthiophen-2-yl)ethylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{N-(2-(5-Acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide} \quad (\text{Yield: 70–75\%})
$$
Table 1 : Optimization of Coupling Reaction Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | DCM | Maximizes solubility of intermediates |
| Base | Et₃N, Pyridine | Et₃N | Higher nucleophilicity |
| Temperature (°C) | 0, 25, 40 | 25 | Balances rate and side reactions |
| Reaction Time (h) | 2–24 | 12 | Complete conversion |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene H8), 7.95–7.85 (m, 3H, naphthalene H2, H3, H4), 7.65 (d, J = 3.6 Hz, 1H, thiophene H3), 7.50 (d, J = 3.6 Hz, 1H, thiophene H4), 3.25 (t, J = 6.8 Hz, 2H, CH₂NH), 2.85 (t, J = 6.8 Hz, 2H, CH₂S), 2.55 (s, 3H, COCH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 195.2 (COCH₃), 142.1 (C-SO₂), 135.6–125.3 (naphthalene and thiophene carbons), 45.2 (CH₂NH), 30.1 (CH₂S), 26.8 (COCH₃).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
Reductive Amination Approach
2-(5-Acetylthiophen-2-yl)acetaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to directly yield the ethylamine intermediate, bypassing bromide substitution:
$$
\text{2-(5-Acetylthiophen-2-yl)acetaldehyde} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc, MeOH}} 2\text{-(5-Acetylthiophen-2-yl)ethylamine} \quad (\text{Yield: 60–65\%})
$$
Solid-Phase Synthesis
Immobilization of naphthalene-1-sulfonyl chloride on Wang resin enables stepwise coupling with the amine, followed by cleavage to isolate the product. This method improves purity but reduces overall yield (50–55%).
Challenges and Mitigation Strategies
- Regioselectivity in Thiophene Acylation : Use of directing groups (e.g., methoxy) or Lewis acids (e.g., FeCl₃) enhances selectivity for the 5-position.
- Amine Oxidation : Conduct reactions under inert atmosphere (N₂ or Ar) to prevent degradation of the ethylamine intermediate.
- Sulfonamide Hydrolysis : Avoid aqueous workup at extreme pH; use mild buffers (pH 6–7) during purification.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may act as a modulator of receptors, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The acetylthiophen-ethyl group distinguishes this compound from other naphthalene sulfonamides. Key analogs include:
- N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1) : Features an acetylphenyl group instead of acetylthiophen. The phenyl ring lacks sulfur, reducing electron-withdrawing effects compared to thiophen .
- 5-(Dimethylamino)-N-(prop-2-yn-1-yl)naphthalene-1-sulfonamide: A dansyl derivative with a propargyl group, enabling click chemistry applications .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | ~385.5 | 180–185 (est.) | 5-Acetylthiophen-ethyl | 3.2 |
| N-(2-Acetylphenyl)naphthalene-1-sulfonamide | 355.4 | 203–205 | Acetylphenyl | 2.8 |
| PR64 | 380.5 | 216–222 | Dimethylaminoquinazoline | 2.5 |
| PR66 | 435.5 | Oil | 4-Methylpiperazinyl | 1.9 |
*LogP estimated using fragment-based methods.
Spectroscopic Characterization
- ¹H NMR : The target compound’s thiophene protons resonate at δ 7.2–7.5 ppm, distinct from phenyl protons (δ 7.4–8.2 ppm) in analogs. The acetyl group appears as a singlet at δ 2.6 ppm .
- IR : Sulfonamide S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹, consistent across analogs .
- MS : Molecular ion peaks align with calculated masses (e.g., m/z 386.1 for target vs. 381.3 for PR64) .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)naphthalene-1-sulfonamide, identified by its CAS number 2034272-31-4, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a complex structure comprising a naphthalene ring, a sulfonamide group, and a thiophene derivative. This unique combination of functional groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₁O₃S₂ |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 2034272-31-4 |
| IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]naphthalene-1-sulfonamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial for its potential as an anti-inflammatory and antibacterial agent.
- Receptor Modulation : It may act as a modulator of certain receptors, altering their conformation and affecting downstream signaling pathways. This could be beneficial in treating conditions related to receptor dysregulation.
Biological Activities
Research indicates several promising biological activities associated with this compound:
- Antibacterial Properties : Studies have shown that sulfonamide derivatives possess significant antibacterial activity against various strains of bacteria. The structural features of this compound suggest it may exhibit similar effects.
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Potential Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an antitumor agent.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- A study on thiophene derivatives indicated that modifications at the thiophene ring can enhance antibacterial efficacy (source: Science.gov) . This suggests that similar modifications in this compound could yield improved biological activity.
- Research on sulfonamide compounds has shown their effectiveness in inhibiting enzymes involved in bacterial cell wall synthesis, supporting the hypothesis that this compound could function similarly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
